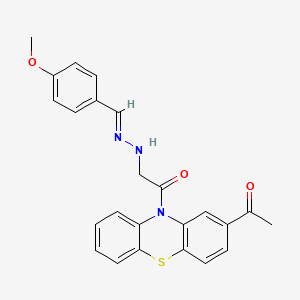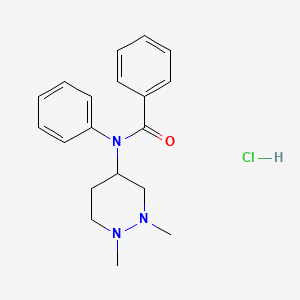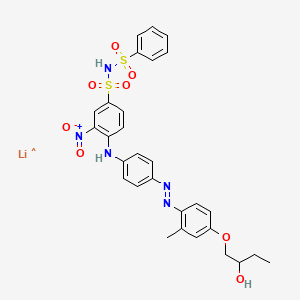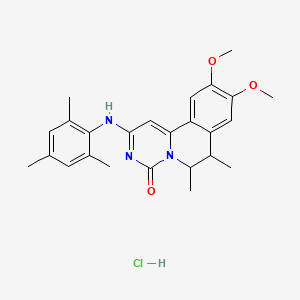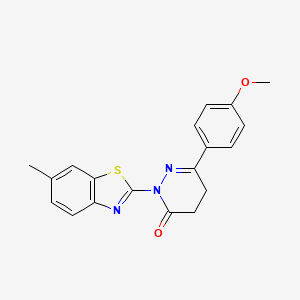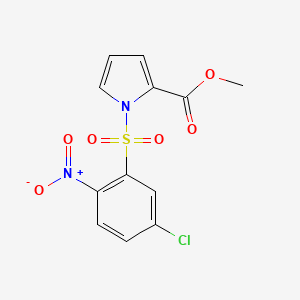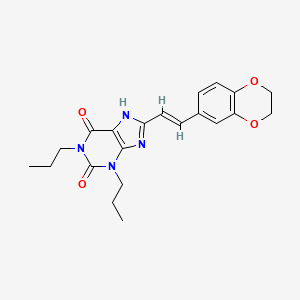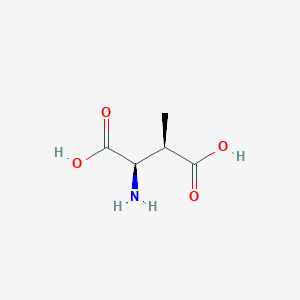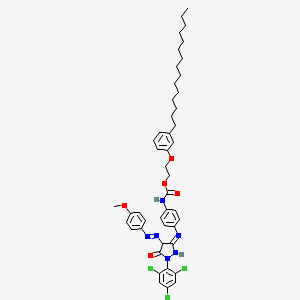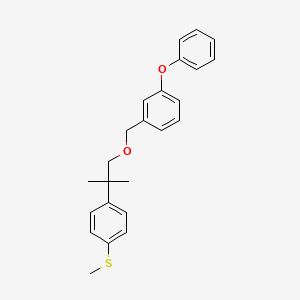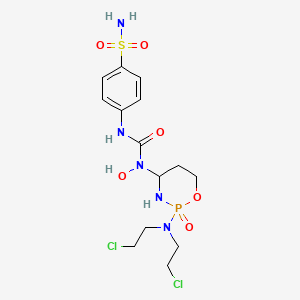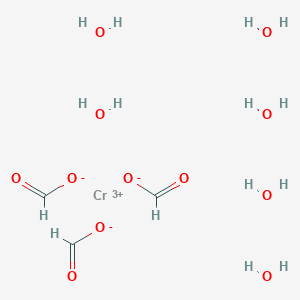
Chromic formate hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromic formate hexahydrate is an inorganic compound with the chemical formula Cr(HCOO)3·6H2O. It is known for its fine green crystals or gray-green powder appearance. This compound is soluble in water and has unique optical properties, appearing blue under incident light and red under transmitted light. It is primarily used in the textile and leather industries for printing cotton and waterproofing leather.
準備方法
Synthetic Routes and Reaction Conditions: Chromic formate hexahydrate can be synthesized by reacting chromium hydroxide (Cr(OH)3) with formic acid (HCOOH). The reaction typically involves dissolving chromium hydroxide in formic acid, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: Industrial production of this compound often involves the direct reaction of chromium hydroxide with formic acid under controlled conditions. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution.
化学反応の分析
Types of Reactions: Chromic formate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromium(III) oxide.
Reduction: It can be reduced to chromium(II) compounds under specific conditions.
Substitution: The formate ligands can be substituted with other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Ligand exchange reactions often involve heating the compound with the desired ligand in aqueous solution.
Major Products Formed:
Oxidation: Chromium(III) oxide (Cr2O3)
Reduction: Chromium(II) compounds
Substitution: Chromium formate complexes with different ligands
科学的研究の応用
Chromic formate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a catalyst in organic synthesis.
Biology: It is studied for its potential role in biological systems, particularly in glucose metabolism and insulin regulation.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in managing diabetes due to its role in glucose tolerance.
Industry: It is used in the textile industry for printing and dyeing fabrics, as well as in leather tanning and waterproofing.
作用機序
The mechanism of action of chromic formate hexahydrate involves its role as a glucose tolerance factor. It forms a complex with glycine, cysteine, glutamic acid, and nicotinic acid, which enhances insulin-mediated reactions. This complex helps maintain normal glucose metabolism and peripheral nerve function. The molecular targets include insulin receptors, which are activated by the complex, leading to improved glucose uptake and utilization.
類似化合物との比較
Chromium(III) chloride (CrCl3·6H2O): Similar in structure and hydration state but differs in its chloride ligands.
Chromium(III) sulfate (Cr2(SO4)3·6H2O): Contains sulfate ligands instead of formate.
Uniqueness: Chromic formate hexahydrate is unique due to its specific formate ligands, which impart distinct chemical and physical properties. Its solubility in water and unique optical properties make it particularly useful in textile and leather applications.
特性
CAS番号 |
81002-10-0 |
|---|---|
分子式 |
C3H15CrO12 |
分子量 |
295.14 g/mol |
IUPAC名 |
chromium(3+);triformate;hexahydrate |
InChI |
InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2/q;;;+3;;;;;;/p-3 |
InChIキー |
WOUAYVCGLPLGSA-UHFFFAOYSA-K |
正規SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].O.O.O.O.O.O.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


